molecular formula C17H16N2O3S2 B11981391 5-(3,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5-(3,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11981391
M. Wt: 360.5 g/mol
InChI Key: JSJSKWQUFVNPSJ-UHFFFAOYSA-N
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Description

3-ALLYL-5-(3,4-DI-MEO-PH)-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ALLYL-5-(3,4-DI-MEO-PH)-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl group: This step might involve allylation reactions using reagents like allyl bromide in the presence of a base.

    Functionalization with methoxy groups:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the thioxo group, converting it to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ALLYL-5-(3,4-DI-MEO-PH)-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Thioxopyrimidines: Compounds with a thioxo group but different aromatic or alkyl groups.

Uniqueness

The unique combination of the allyl group, methoxy groups, and thioxo functionality in 3-ALLYL-5-(3,4-DI-MEO-PH)-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16N2O3S2

Molecular Weight

360.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2O3S2/c1-4-7-19-16(20)14-11(9-24-15(14)18-17(19)23)10-5-6-12(21-2)13(8-10)22-3/h4-6,8-9H,1,7H2,2-3H3,(H,18,23)

InChI Key

JSJSKWQUFVNPSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C)OC

Origin of Product

United States

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